Superior In Vivo Plasma Cholesterol Lowering Compared to GW4064 and 6-ECDCA in Diet-Induced Hypercholesterolemic Mice
In C57BL/6J mice fed a high-fat diet, treatment with PX20606 demonstrated potent plasma cholesterol lowering activity that affected all lipoprotein species. In contrast, the non-steroidal FXR agonist GW4064 and the semi-synthetic steroidal agonist 6-ECDCA showed only limited effects under the same conditions [1]. This direct head-to-head comparison establishes PX20606 as a more efficacious cholesterol-lowering agent in this preclinical model.
| Evidence Dimension | Plasma cholesterol lowering efficacy |
|---|---|
| Target Compound Data | Potent reduction affecting all lipoprotein species |
| Comparator Or Baseline | GW4064 and 6-ECDCA: Limited effects |
| Quantified Difference | Qualitative difference (potent vs. limited); specific numerical values not provided in abstract but described as significant |
| Conditions | C57BL/6J mice on high-fat diet, in vivo |
Why This Matters
This in vivo efficacy differentiation is critical for researchers studying lipid metabolism or atherosclerosis, where robust cholesterol lowering is a key pharmacodynamic endpoint.
- [1] Hambruch E, et al. Synthetic FXR Agonists Induce HDL-Mediated Transhepatic Cholesterol Efflux in Mice and Monkeys and Prevent Atherosclerosis in CETP Transgenic LDLR-/- Mice. J Pharmacol Exp Ther. 2012; published online August 23, 2012. DOI: 10.1124/jpet.112.196519. View Source
